5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Description
5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 1824248-50-1; molecular formula: C₆H₃ClN₂O₂S; molecular weight: 202.62 g/mol) is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a chlorine atom at position 5 and a carboxylic acid group at position 6 . This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Notably, its carboxylic acid group enables functionalization via esterification or amidation, while the chlorine atom enhances electrophilicity for further substitutions .
Recent studies highlight its application as a fluorogenic probe for Zn²⁺ detection.
Properties
CAS No. |
1557475-82-7 |
|---|---|
Molecular Formula |
C6H3ClN2O2S |
Molecular Weight |
202.62 g/mol |
IUPAC Name |
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)8-6-9(4)1-2-12-6/h1-2H,(H,10,11) |
InChI Key |
CVBJZSGXEFKQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the continuous flow synthesis method mentioned above is a promising approach for large-scale production due to its efficiency and the ability to avoid intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Pharmacological Applications
5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives have been associated with various pharmacological activities:
- Antimycobacterial Activity : Novel derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results against tuberculosis. In a study evaluating a series of compounds, certain derivatives exhibited significant antitubercular activity, indicating their potential as new therapeutic agents against Mycobacterium tuberculosis .
- Antiviral Properties : The compound has also been investigated for its antiviral activity. Specific derivatives were found to be effective against several viruses, including Coxsackie B4 and feline coronaviruses. This suggests that modifications to the imidazo[2,1-b][1,3]thiazole structure can enhance antiviral efficacy .
- Anticancer Activity : Research has demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole moiety possess anticancer properties. Studies involving synthesized thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were notably lower than those of standard chemotherapeutic agents like doxorubicin .
Synthesis and Chemical Applications
The synthesis of this compound often involves complex organic reactions that can be optimized for higher yields:
- Synthesis Through Halomethylation : The compound can be synthesized from halomethylthiazoles through a series of reactions involving strong acids and oxidizing agents. This method allows the production of thiazole carboxylic acids with yields exceeding 90% when optimized correctly .
- Intermediates for Drug Development : The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. For instance, thiazole carboxylic acids can be converted into various derivatives that exhibit enhanced biological activities or serve as precursors for further chemical modifications .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in practical applications:
Mechanism of Action
The mechanism of action of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Table 1. Comparative Data for Imidazo[2,1-b][1,3]thiazole Derivatives
Research Findings and Trends
- Synthetic Methodologies : Radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate () suggests that halogenation strategies for 5-chloroimidazo... could be adapted for combinatorial library synthesis.
- Structure-Activity Relationships (SAR): Substitution at C5 (COOH, Cl, NO₂) correlates with electronic modulation, while C6 substituents (CH₃, CF₃) influence steric bulk and lipophilicity .
Biological Activity
5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by an imidazole and a thiazole ring. Its molecular formula is with a molecular weight of approximately 202.62 g/mol. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 6-position significantly contributes to its biological activity and reactivity .
Biological Activity
Enzyme Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of the enzyme QcrB in mycobacteria. This enzyme is essential for the electron transport chain, and its inhibition disrupts energy production, leading to reduced growth rates in pathogenic bacteria. In murine models of tuberculosis, the compound exhibited efficacy at doses of 200 mg/kg over four weeks, indicating its potential as an antimicrobial agent .
Cellular Pathway Modulation
Research has shown that this compound can influence various cellular pathways related to gene expression, particularly those involved in cell cycle regulation and apoptosis. This suggests potential applications in cancer therapy, where modulation of these pathways could enhance therapeutic outcomes .
The mechanism by which this compound exerts its effects involves several biochemical interactions:
- Inhibition of QcrB : By inhibiting this enzyme, the compound disrupts ATP synthesis in mycobacteria.
- Influence on Gene Expression : It may alter the expression levels of genes involved in critical cellular processes such as apoptosis and proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Similar ring structure with a different carboxyl position | Known for its role in proteomics research |
| 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Methyl group substitution instead of chlorine | Exhibits distinct biological activity |
| 5-Bromoimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | Bromine substitution at the 5-position | Potentially different pharmacological profile |
This table illustrates the diversity within this chemical class while highlighting the specific attributes of this compound regarding its biological activities and synthetic pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited mycobacterial growth at concentrations significantly lower than those required for traditional antibiotics.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines where it showed potential cytotoxic effects. Further research is needed to elucidate the exact pathways involved.
Q & A
Q. What are the standard synthetic routes for 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves cyclization of precursor thiazole intermediates followed by chlorination. For example:
- Step 1 : Condensation of thiourea derivatives with α-haloketones to form the imidazo[2,1-b]thiazole core .
- Step 2 : Chlorination at the 5-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled acidic/basic conditions (e.g., pyridine as a catalyst) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity. Yields >70% are achievable with stoichiometric control of chlorinating agents .
Q. What analytical techniques are critical for characterizing this compound, and how are tautomeric forms resolved?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., carboxylic proton at δ 12–13 ppm; thiazole ring protons at δ 7–8 ppm). Tautomerism between imidazole and thiazole rings is resolved using 2D NMR (HSQC, HMBC) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) confirm purity (>95%) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. How can solubility challenges be addressed for biological assays?
- Solvent selection : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4).
- Salt formation : Convert the carboxylic acid to sodium or potassium salts via treatment with NaOH/KOH in methanol, enhancing aqueous solubility .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to modulate electrophilicity and target binding .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .
- Assay design : Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify IC₅₀ values .
Q. How can biological activity data discrepancies between in vitro and in vivo models be resolved?
- Metabolic profiling : Use LC-MS to identify metabolites in liver microsomes. Poor in vivo efficacy may stem from rapid glucuronidation of the carboxylic acid moiety .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What mechanistic insights can be gained from studying its interaction with bacterial biofilms?
- Target identification : Perform proteomic analysis (e.g., affinity chromatography coupled with mass spectrometry) to identify biofilm-associated proteins (e.g., adhesins) inhibited by the compound .
- Time-kill assays : Evaluate concentration-dependent disruption of preformed biofilms using confocal microscopy with LIVE/DEAD staining .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Docking studies : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with key residues (e.g., Lys721) .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess stability over 100-ns trajectories .
Q. How should researchers address contradictory data on synthetic yields reported in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
